![molecular formula C22H22N4O B14094510 4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)
4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, pyrimidine, and hydrazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone typically involves a multi-step process:
Formation of 4-methoxybenzaldehyde: This can be synthesized through the oxidation of 4-methoxytoluene using an oxidizing agent such as potassium permanganate.
Synthesis of 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: This intermediate can be prepared by reacting 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl chloride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-methoxybenzaldehyde with 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine under acidic conditions to form the desired hydrazone.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in a polar aprotic solvent.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions.
Mécanisme D'action
The mechanism of action of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may affect pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzaldehyde: A simpler compound with similar aromatic properties but lacking the pyrimidine and hydrazone functionalities.
5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: An intermediate in the synthesis of the target compound with similar structural features.
Uniqueness
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Propriétés
Formule moléculaire |
C22H22N4O |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4O/c1-4-8-20-16(2)24-21(18-9-6-5-7-10-18)25-22(20)26-23-15-17-11-13-19(27-3)14-12-17/h4-7,9-15H,1,8H2,2-3H3,(H,24,25,26)/b23-15- |
Clé InChI |
NQHCYDZOEATWIE-HAHDFKILSA-N |
SMILES isomérique |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C\C3=CC=C(C=C3)OC)CC=C |
SMILES canonique |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=C(C=C3)OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


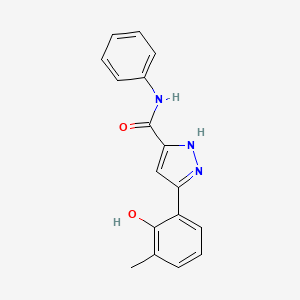
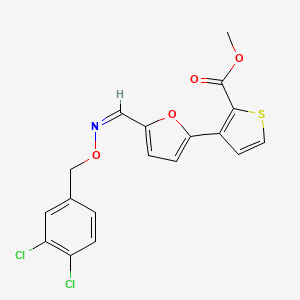
![1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094448.png)
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)
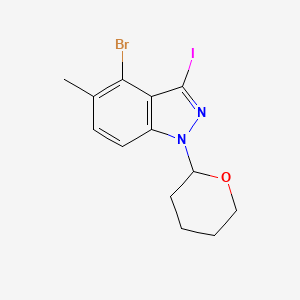
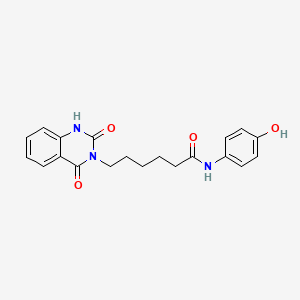
![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)
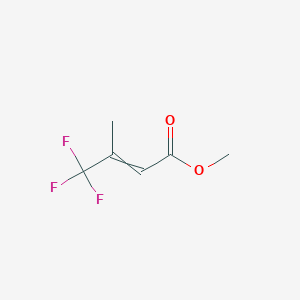
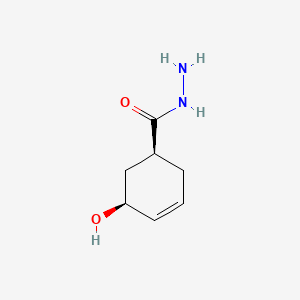
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
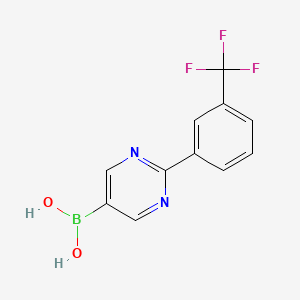
![2-(2-Hydroxyethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094522.png)
![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
